Welcome to the BenchChem Online Store!
molecular formula C8H14O2 B1584889 Isobutyl vinylacetate CAS No. 24342-03-8

Isobutyl vinylacetate

Cat. No. B1584889
M. Wt: 142.2 g/mol
InChI Key: RLCJPGSPFOFWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04797496

Procedure details

Sodium tungstate dihydrate (0.852 g, 2.5 mmol), 85% phosphoric acid (0.850 ml, 5 mmol) 36.3% hydrogen peroxide (5.6 ml, 60 mmol) were dissolved in 20 ml of water and the pH was adjusted to 1.6 by 10% sulphuric acid. The solution was heated to 70° C., and under vigorous stirring a solution of 2-methylpropyl 3-butenoate (7.1 g, 50 mmol), trimethylcaprylammonium chloride (0.41 g) in 1,2-dichloroethane (15 ml) was added. After 6 hours the mixture was cooled, then the layers were separated. The aqueous phase was washed with 30 ml of dichloroethane. Organic layers were collected, washed with 2×40 ml of saturated solution or sodium sulphite, dried and distilled. The title compound was obtained as a colourless oil, b.p. 104°-108° 30 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
trimethylcaprylammonium chloride
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.852 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)O.S(=O)(=O)(O)[OH:7].[C:11]([O:16][CH2:17][CH:18]([CH3:20])[CH3:19])(=[O:15])[CH2:12][CH:13]=[CH2:14]>O.ClCCCl.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH3:19][CH:18]([CH3:20])[CH2:17][O:16][C:11](=[O:15])[CH2:12][CH:13]1[O:7][CH2:14]1 |f:5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
C(CC=C)(=O)OCC(C)C
Name
trimethylcaprylammonium chloride
Quantity
0.41 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0.85 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
0.852 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After 6 hours the mixture was cooled
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous phase was washed with 30 ml of dichloroethane
CUSTOM
Type
CUSTOM
Details
Organic layers were collected
WASH
Type
WASH
Details
washed with 2×40 ml of saturated solution or sodium sulphite
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC(COC(CC1CO1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.